molecular formula C7H11BrN2O B2622928 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856060-94-0

4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2622928
CAS No.: 1856060-94-0
M. Wt: 219.082
InChI Key: VOEPAWLNCAMOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole, also known as BEMP, is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. BEMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 254.16 g/mol.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole is not well understood. However, it has been proposed that this compound may inhibit the activity of DPP-4 by binding to its active site. DPP-4 is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) which play a role in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the proliferation of human gastric cancer cells by inducing cell cycle arrest and apoptosis. In another study conducted by Zhang et al. (2019), this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW264.7 macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is its low solubility in water which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole. One direction is the further exploration of its potential as a DPP-4 inhibitor for the treatment of diabetes. Another direction is the investigation of its anti-inflammatory and anti-cancer properties in vivo. Additionally, the potential use of this compound as a building block for the synthesis of novel materials could be further explored.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with methoxymethyl chloride and sodium bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole has potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) which is involved in the regulation of glucose metabolism. This compound has also been studied for its anti-inflammatory and anti-cancer properties. In agricultural chemistry, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of certain plant species. In material science, this compound has been studied as a potential building block for the synthesis of novel materials.

Properties

IUPAC Name

4-bromo-1-ethyl-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-3-10-7(5-11-2)6(8)4-9-10/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEPAWLNCAMOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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